Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3,4-dimethoxyphenyl)methylene)hydrazide
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Overview
Description
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3,4-dimethoxyphenyl)methylene)hydrazide is a complex organic compound characterized by its unique structure, which includes acetic acid, bis(4-chlorophenyl)phosphinyl, and (3,4-dimethoxyphenyl)methylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3,4-dimethoxyphenyl)methylene)hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of bis(4-chlorophenyl)phosphinyl chloride: This can be achieved by reacting 4-chlorophenylphosphine with chlorine gas under controlled conditions.
Reaction with hydrazine: The bis(4-chlorophenyl)phosphinyl chloride is then reacted with hydrazine to form the hydrazide intermediate.
Condensation with 3,4-dimethoxybenzaldehyde: The final step involves the condensation of the hydrazide intermediate with 3,4-dimethoxybenzaldehyde in the presence of acetic acid to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring safety and environmental compliance. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3,4-dimethoxyphenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3,4-dimethoxyphenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3,4-dimethoxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl)acetic acid: Shares the bis(4-chlorophenyl) group but lacks the phosphinyl and hydrazide functionalities.
3,4-Dimethoxybenzaldehyde: Contains the 3,4-dimethoxyphenyl group but lacks the acetic acid and hydrazide components.
Uniqueness
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3,4-dimethoxyphenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
135689-12-2 |
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Molecular Formula |
C23H21Cl2N2O4P |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
2-bis(4-chlorophenyl)phosphoryl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H21Cl2N2O4P/c1-30-21-12-3-16(13-22(21)31-2)14-26-27-23(28)15-32(29,19-8-4-17(24)5-9-19)20-10-6-18(25)7-11-20/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI Key |
ZXZJWHBMZGFYIL-VULFUBBASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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